Lipophilicity Tuning: 5-Methyl Substitution Provides an Intermediate logP Relative to Unsubstituted and N‑Benzyl Analogs
The logP (octanol‑water partition coefficient) of 5‑methyloctahydropyrrolo[3,4‑b]pyrrole is −0.22, as reported by a commercial supplier . This value represents a significant increase in lipophilicity compared to the unsubstituted octahydropyrrolo[3,4‑b]pyrrole (logP −0.60) , yet remains considerably more hydrophilic than the 5‑benzyl derivative (logP 1.75) [1]. This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane diffusion, a key consideration for CNS‑targeted drug candidates where logP values between 1 and 3 are generally optimal.
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = -0.22 |
| Comparator Or Baseline | Unsubstituted octahydropyrrolo[3,4-b]pyrrole (logP = -0.60); 5-benzyl-octahydropyrrolo[3,4-b]pyrrole (logP = 1.75) |
| Quantified Difference | ΔlogP = +0.38 vs unsubstituted; ΔlogP = −1.97 vs 5‑benzyl |
| Conditions | Predicted/computed logP values from vendor technical datasheets; consistent computational methodology across sources |
Why This Matters
The 0.38 logP increase over the unsubstituted parent translates to approximately a 2.4‑fold increase in lipophilicity, which may enhance passive membrane permeability without compromising aqueous solubility—a delicate balance required for CNS drug candidates.
- [1] ChemSrc. 5-Benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 128740-12-5). LogP = 1.74700. View Source
